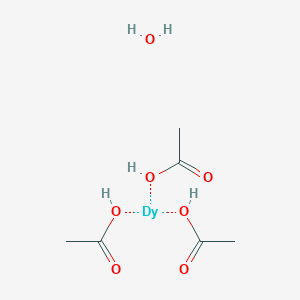
Dysprosium(III) acetate hydrate
Overview
Description
Dysprosium(III) acetate hydrate is a hypothetical salt of dysprosium and acetate . It is a moderately water-soluble crystalline Dysprosium source that decomposes to Dysprosium oxide on heating . It appears as a white powder .
Synthesis Analysis
This compound can be obtained by treating acetic acid and dysprosium oxide . The reaction is as follows: Dy2O3 + 6 CH3COOH → 2 Dy(CH3COO)3 + 3 H2O . Its hydrate, when heated to 150 °C in vacuum, is proposed to yield the anhydrous triacetate .Molecular Structure Analysis
The proposed chemical formula for this compound is Dy(CH3COO)3 . It is a salt of dysprosium and acetate .Chemical Reactions Analysis
This compound decomposes to Dysprosium oxide on heating . The reaction is as follows: Dy2O3 + 6 CH3COOH → 2 Dy(CH3COO)3 + 3 H2O . Its hydrate, when heated to 150 °C in vacuum, is proposed to yield the anhydrous triacetate .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It is soluble in water . The linear formula is (CH3CO2)3Dy · 4H2O .Scientific Research Applications
1. Photophysical Properties and Applications
Dysprosium(III) ions are noted for their luminescence, making them important in optical fibers and as shift reagents in NMR imaging. They are also at the forefront of research on single-molecule magnets. A detailed study of dysprosium(III) triflate in various solvents showed the emission predominantly originates from the 4F9/2 state. The study highlights the importance of considering the excited state manifolds of dysprosium(III) in solution for applications in luminescence and magnetic technologies (Kofod, Arppe-Tabbara, & Sørensen, 2019).
2. Thermal Decomposition and Oxide Formation
Research involving the thermal decomposition of hydrated dysprosium acetate has been fundamental in understanding the formation of dysprosium oxide (Dy2O3), a material with significant applications in various fields. The decomposition process of Dy(CH3COO)3 · 4H2O and its transition to Dy2O2 at high temperatures has been extensively characterized, providing insights into the synthesis and properties of dysprosium oxides (Hussein, Kroenke, Goda, & Miyaji, 1997).
3. Magnetic Properties and Applications
Dysprosium acetate hydrate has unique magnetic properties, particularly in molecular refrigerants. A study demonstrated its efficiency in cooling applications below liquid-helium temperature by using magnetic anisotropy in rotating aligned single-crystal samples in a constant magnetic field. This research paves the way for developing compact and efficient cooling systems (Lorusso, Roubeau, & Evangelisti, 2016).
Safety and Hazards
properties
IUPAC Name |
acetic acid;dysprosium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Dy.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBIXFMMRCZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Dy] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14DyO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15280-55-4 | |
| Record name | Dysprosium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate](/img/structure/B3123059.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)


![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)